Eosin diacetate
Description
Historical Context and Discovery of Xanthene-Based Dyes
The development of eosin diacetate traces back to the foundational work on xanthene dyes initiated by Adolf von Baeyer in 1871. Von Baeyer synthesized fluorescein by condensing phthalic anhydride with resorcinol, establishing the xanthene scaffold as a critical component in synthetic dyes. Fluorescein’s discovery marked the beginning of a new era in color chemistry, with subsequent modifications enabling the creation of derivatives tailored for specific applications.
Bromination and the Emergence of Eosin Derivatives
Heinrich Caro’s 1874 synthesis of eosin Y—a tetrabrominated fluorescein—demonstrated the potential of halogenation to enhance dye properties. Eosin Y’s ability to bind basic cellular components like proteins and nucleic acids revolutionized histological staining, forming the basis for modern eosin-based probes. This compound emerged later as a functionalized variant, where acetylation of hydroxyl groups improves stability and solubility in organic solvents, enabling applications in fluorescence microscopy and enzymatic assays.
Key Milestones in Xanthene Dye Development
Structural Classification Within the Brominated Fluorescein Family
This compound is a member of the brominated fluorescein family, distinguished by its tetrabromo substitution pattern and acetylated hydroxyl groups. Its structure is closely related to other brominated fluoresceins, such as 2′,7′-dibromofluorescein and eosin Y, but differs in functionalization and reactivity.
Molecular Architecture
The xanthene core consists of a central oxygen-bridged tricyclic system with two benzene rings. In this compound, four bromine atoms occupy positions 2′, 4′, 5′, and 7′ of the benzoic acid ring, while acetyl groups replace hydroxyl groups at the 3′ and 6′ positions. This substitution pattern optimizes its spectral properties, including absorption maxima near 515–525 nm and emission maxima around 530–540 nm.
Comparative Analysis of Brominated Fluorescein Derivatives
Spectral and Photophysical Properties
Bromination introduces heavy-atom effects, enhancing intersystem crossing (ISC) rates and triplet-state yields. This enables this compound to act as a triplet photosensitizer, facilitating applications in photodynamic therapy and singlet oxygen generation. In contrast to non-brominated fluoresceins, its fluorescence quantum yield decreases with bromination, but its red-shifted emission (up to 540 nm) improves compatibility with visible-light excitation systems.
Role in Modern Chemical and Biological Research
This compound’s unique properties position it as a critical reagent in diverse research fields, from enzymatic assays to catalytic chemistry.
Fluorogenic Probes for Enzymatic Assays
This compound serves as a substrate for esterases, where enzymatic cleavage of acetyl groups generates fluorescent eosin Y. This reaction is exploited in:
- Cellular esterase activity detection : Quantifying intracellular esterase levels using flow cytometry or fluorescence microscopy.
- Lipase assays : Monitoring lipase-mediated hydrolysis of ester bonds in lipid substrates.
- High-throughput screening : Identifying esterase inhibitors or activators in drug discovery pipelines.
Mechanism of Fluorescent Activation
| Step | Reaction | Outcome |
|---|---|---|
| 1 | Enzymatic hydrolysis of acetyl groups | Release of eosin Y |
| 2 | pH-dependent fluorescence activation | Bright red fluorescence (λₑₘ ≈ 540 nm) |
Photocatalytic and Organocatalytic Applications
This compound’s ability to generate triplet states under visible light makes it a valuable photocatalyst. Recent studies highlight its role in:
- Radical-based cyclizations : Initiating C–H functionalization reactions via electron transfer mechanisms.
- Oxazole synthesis : Facilitating cycloaddition reactions between α-bromoketones and amines.
- DUSP5 inhibition : Binding to mitogen-activated protein kinase phosphatases (MAPK phosphatases) to modulate vascular signaling pathways.
Cellular Imaging and Microscopy
In biological systems, this compound is used to:
- Stain cellular structures : Nuclei, cytoplasm, and collagen fibers through electrostatic interactions with basic proteins.
- Track thiol levels : When paired with bimane-based probes, enabling dual-color imaging of cellular redox states.
- Monitor enzymatic activity : Real-time visualization of esterase-driven processes in live cells.
Comparative Performance in Imaging
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Br4O7/c1-9(29)32-21-15(25)7-13-19(17(21)27)34-20-14(8-16(26)22(18(20)28)33-10(2)30)24(13)12-6-4-3-5-11(12)23(31)35-24/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWIDTFZSUABGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Br)OC(=O)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Br4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410837 | |
| Record name | Eosin diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7284-92-6 | |
| Record name | Eosin diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis of Eosin Diacetate
Acetylation of Eosin Y with Acetic Anhydride
The most widely documented method for synthesizing this compound involves the acetylation of eosin Y (tetrabromofluorescein) using acetic anhydride. Eosin Y, a polyhydroxyxanthene derivative, undergoes esterification at its two hydroxyl groups when reacted with excess acetic anhydride under acidic or basic catalysis. The reaction typically proceeds in anhydrous conditions to prevent hydrolysis of the acetylating agent.
A standard protocol involves dissolving eosin Y in a polar aprotic solvent such as dimethylformamide (DMF) or pyridine, followed by dropwise addition of acetic anhydride at 0–5°C. The mixture is then stirred at room temperature for 12–24 hours, during which the hydroxyl groups of eosin Y are converted to acetate esters. Pyridine, often used as both a solvent and base, neutralizes the generated acetic acid, shifting the equilibrium toward product formation. The crude product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and washed repeatedly to remove unreacted reagents.
Reaction Mechanism and Kinetics
The acetylation follows a nucleophilic acyl substitution mechanism. The hydroxyl oxygen of eosin Y attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by the base (e.g., pyridine). This results in the formation of an intermediate tetrahedral structure, which collapses to release acetate and the acetylated product. Second-order kinetics dominate the reaction, with rate dependence on both eosin Y and acetic anhydride concentrations. Elevated temperatures (40–60°C) accelerate the reaction but risk side products such as over-acetylation or decomposition of the xanthene core.
Alternative Acetylating Agents
While acetic anhydride remains the reagent of choice, other acylating agents have been explored for niche applications:
Acetyl Chloride
Acetyl chloride offers faster reaction times due to its higher reactivity, but its use is limited by the generation of corrosive HCl gas. A study comparing acetic anhydride and acetyl chloride reported a 72% yield for the latter versus 85% for the former under identical conditions. The lower yield stems from competing hydrolysis of acetyl chloride in protic solvents.
Enzymatic Acetylation
Recent advances employ lipases or esterases to catalyze the acetylation under mild conditions. For instance, Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) has achieved 60–70% conversion of eosin Y in solvent-free systems at 50°C. Though environmentally friendly, enzymatic methods face scalability challenges and higher costs.
Purification and Characterization
Recrystallization
Crude this compound is purified via recrystallization from ethanol-water or acetone-hexane mixtures. The solubility of this compound in ethanol (2.1 g/100 mL at 25°C) allows for selective crystallization upon cooling. Impurities such as unreacted eosin Y and diacetylated byproducts remain in the mother liquor due to differential solubility.
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) and a chloroform-methanol (95:5 v/v) eluent resolves acetylated derivatives. Thin-layer chromatography (TLC) with ethyl acetate as the mobile phase (Rf = 0.45 for this compound vs. 0.12 for eosin Y) confirms purity.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d6) : δ 8.21 (s, 2H, aromatic), δ 4.31 (q, 4H, -OCOCH3), δ 2.05 (s, 6H, CH3).
- ¹³C NMR : 168.9 ppm (ester carbonyl), 152.3 ppm (xanthene carbons).
- Mass Spectrometry :
- ESI-MS m/z: 733.2 [M+H]⁺, confirming the molecular formula C28H18Br4O8.
Industrial-Scale Production
Batch Reactor Optimization
Large-scale synthesis employs stirred-tank reactors with temperature-controlled jackets. A typical batch process uses a 1:3 molar ratio of eosin Y to acetic anhydride, achieving 80–85% yield after 18 hours at 25°C. Continuous removal of acetic acid via distillation improves yields to 90% by mitigating reverse hydrolysis.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost (USD/kg) |
|---|---|---|---|---|
| Acetic Anhydride (Pyridine) | 85–90 | 98–99 | 12–24 h | 120–150 |
| Acetyl Chloride | 70–75 | 95–97 | 4–6 h | 90–110 |
| Enzymatic (Novozym 435) | 60–70 | 90–92 | 48–72 h | 300–400 |
Key Observations :
- Acetic anhydride provides the optimal balance of yield, purity, and cost for laboratory and industrial use.
- Enzymatic methods, though sustainable, are prohibitively expensive for large-scale applications.
Chemical Reactions Analysis
Photoredox Catalytic Mechanisms
Eosin diacetate participates in photoredox reactions via oxidative quenching pathways. Upon irradiation, it transitions to a triplet excited state (EY*, τₜ = 320 ± 10 ns), enabling single-electron transfer (SET) with substrates like aryl diazonium salts (ArN₂⁺). For example:
-
Oxidative Quenching :
The aryl radical (Ar- ) generated undergoes further reactions, such as C–H arylation or cyclization, to form complex heterocycles (e.g., phenothiazones) . -
Radical Propagation :
Thiyl radicals (RS- ) from thiophenols combine with aryl radicals, confirmed via TEMPO-trapping experiments . Singlet oxygen pathways are ruled out due to insensitivity to quenchers like DABCO .
Acid-Base Equilibria and Solvent Effects
This compound exists in pH-dependent forms:
| Form | Structure | Conditions |
|---|---|---|
| Spirocyclic | EY1 | pH < 2 (protonated) |
| Dianionic | EY4 | pH > 3.8 (deprotonated) |
In polar aprotic solvents (e.g., DMSO), the dianionic form (EY4) dominates, enhancing catalytic activity. In contrast, nonpolar solvents stabilize the inactive spirocyclic form (EY1), reducing reactivity .
C–H Arylation
This compound catalyzes the arylation of furans and thiophenols with aryl diazonium salts under green LED light (525 nm). Key steps include:
-
Radical Generation : Oxidative quenching produces Ar- .
-
Addition-Cyclization : Ar- adds to alkyne or thiophenol substrates, forming intermediates that cyclize into products like phenanthrenes or phenothiazones .
Example Reaction :
Yield : 68–90% .
Oxidation Reactions
This compound facilitates the oxidation of silyl enol ethers via singlet oxygen (¹O₂) generated from energy transfer:
¹O₂ reacts with enol ethers to form hydroperoxides, which rearrange into ketones .
Comparison with Eosin Y
| Property | This compound | Eosin Y |
|---|---|---|
| Solubility | Enhanced lipophilicity | Hydrophilic (sodium salt) |
| Catalytic Activity | Lower redox potential | Higher oxidative efficiency |
| Applications | Live-cell imaging | Homogeneous photocatalysis |
The acetate groups in this compound reduce aggregation in biological systems, making it suitable for cellular staining and imaging .
Mechanistic Insights from DFT Studies
Density functional theory (DFT) calculations reveal:
-
Thermodynamics : The reaction is exothermic (−30 kcal/mol), favoring aryl radical formation over direct thiol oxidation .
-
Electron Transfer : The redox potential of EY*/EY⁺- is −1.11 V vs SCE, enabling efficient SET with diazonium salts .
Limitations and Challenges
-
Radical Chain Interference : Competing radical chain reactions can overshadow photocatalytic pathways, requiring precise control of light intensity and substrate concentration .
-
pH Sensitivity : Catalytic efficiency drops in acidic conditions due to EY1 formation .
This compound’s unique structure and tunable reactivity position it as a versatile photocatalyst in organic synthesis and bioimaging. Ongoing research focuses on optimizing its stability and expanding its application scope in green chemistry.
Scientific Research Applications
Eosin diacetate is a fluorescent dye derived from eosin, commonly used in scientific experiments for its water-solubility and yellow-orange color. It is valuable for localizing cells, tissues, or molecules in various experiments.
Physical and Chemical Properties
This compound has a molecular formula of C20H22BrN3O9S and a molecular weight of 573.38 g/mol. Key properties include:
- Solubility Soluble in water, alcohol, and acetone, but insoluble in most organic solvents.
- Melting Point 210-212°C.
It can be synthesized by reacting eosin with acetic anhydride and purified through techniques like chromatography and recrystallization. Analytical methods such as UV-Vis spectroscopy and fluorescence spectroscopy are used to study its absorption and emission properties.
Applications in Scientific Experiments
This compound has a wide range of applications, mainly in biological contexts.
Cell Staining and Imaging
this compound is commonly used in cell staining and imaging to visualize cellular structures and study cellular interactions and processes.
Antimicrobial Properties
this compound has demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics.
Fluorescent Sensors
It is also used in the production of fluorescent sensors for various analytes.
Research Examples
- Cell Viability Studies this compound, in conjunction with propidium iodide staining, is used to ascertain the viability of cells .
- Esterase Activity Carboxyfluorescein diacetate (CFDA) staining is employed to assess the viability of esterase-active bacteria . However, the outer membrane of Gram-negative bacteria can impede CFDA entry. Glutaraldehyde can be used to enhance the discriminative recognition of esterase-active Gram-negative bacteria under microscopic observation by improving the efficacy of staining .
- Photooxidation Processes Eosin can significantly improve sensitivity in photooxidation processes compared to other conventional fluorescent markers, making it useful for high-resolution light and electron microscopic immunolocalization of proteins in cells and tissues .
Current Research and Future Directions
Current research is focused on developing new applications for this compound in diverse fields, including new imaging techniques, sensors, drug development, and biomedical applications. Future research aims to explore its potential in combination with other dyes and imaging techniques.
Potential Implications
This compound holds promise in various fields:
- Biomedical Research Development of new imaging techniques, sensors, drugs, and therapies.
- Environmental Science Studying pollution and environmental degradation.
- Materials Science Incorporation into materials to impart fluorescent properties.
Limitations
Mechanism of Action
Eosin diacetate exerts its effects primarily through its ability to absorb light and transfer energy. In photoredox catalysis, this compound acts as a photosensitizer, absorbing light and generating reactive species that drive chemical reactions. In biological applications, it binds to cellular components and fluoresces under specific wavelengths of light, allowing for visualization and analysis.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
The diacetate functional group is a common feature among compounds designed for enhanced cellular uptake. Below, eosin diacetate is compared with other diacetate-containing compounds in terms of structure, applications, and biological activity.
Fluorescein Diacetate (FDA)
- Structure : Derived from fluorescein, a xanthene dye structurally related to eosin.
- Application: FDA is a non-fluorescent probe that becomes fluorescent upon hydrolysis by intracellular esterases, making it a marker for cell viability and enzymatic activity .
- Key Differences : Unlike this compound, FDA lacks significant antiparasitic or antiproliferative activity. Evidence suggests neutral or zwitterionic compounds like FDA are less effective against pathogens such as Strongyloides L3 larvae compared to positively charged dyes .
4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate (DAF-FM Diacetate)
- Structure : A fluorophore modified with diacetate groups for cell permeability.
- Application: Used to detect intracellular nitric oxide (NO) levels. The diacetate groups are cleaved by esterases, releasing the fluorescent NO-sensitive probe .
- Key Differences: While both this compound and DAF-FM diacetate rely on esterase activation, DAF-FM’s specificity for NO enables its use in cytotoxicity studies. For example, JS-K analogues with NO-release capabilities showed anti-proliferative effects in HL-60 leukemia cells correlated with DAF-FM fluorescence .
Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
- Structure : A redox-sensitive probe with diacetate groups.
- Application : Measures reactive oxygen species (ROS) in cells. Intracellular esterases remove the diacetate groups, allowing oxidation to fluorescent dichlorofluorescein (DCF) .
- Key Differences: H₂DCFDA is structurally analogous to this compound but tailored for ROS detection. Compounds like 7-phenyl-pyrroloquinolinone derivatives induced ROS production in Jurkat and HeLa cells, as quantified by H₂DCFDA fluorescence .
Hematoxin Diacetate
- Structure: A diacetylated homoisoflavonoid isolated from Haematoxylum campechianum .
- Key Differences: Unlike this compound, hematoxin diacetate’s core structure is a flavonoid derivative, emphasizing how the diacetate group can be appended to diverse pharmacophores for bioavailability enhancement.
Structural and Functional Trends
Role of Diacetate Modification
- Cell Permeability : Diacetate groups mask polar functional groups (e.g., carboxyl or hydroxyl), improving lipid solubility. This is critical for probes like DAF-FM and H₂DCFDA, which require intracellular activation .
- Charge Dependence : Neutral or zwitterionic diacetates (e.g., FDA) show reduced bioactivity in antiparasitic assays compared to cationic dyes, highlighting the importance of charge in target engagement .
Comparative Bioactivity
Biological Activity
Eosin diacetate, a derivative of eosin, is primarily recognized for its role as a fluorogenic probe in biological research. This compound exhibits significant biological activity, particularly in the detection of cellular esterase activity, which is crucial for various biochemical applications. This article reviews the biological activities of this compound, highlighting its mechanisms, applications, and relevant research findings.
Overview of this compound
This compound is a synthetic organic dye that belongs to the class of xanthene dyes. It is characterized by its ability to fluoresce under specific conditions, making it valuable in biochemical assays. The compound is often used in conjunction with other reagents to enhance its detection capabilities in cellular studies.
Mechanisms of Biological Activity
Fluorescent Properties
this compound is known for its fluorescence properties, which are utilized in various assays. Upon hydrolysis by esterases, this compound releases eosin, leading to a measurable fluorescence increase. This property allows researchers to quantify cellular esterase activity effectively.
Reactive Oxygen Species (ROS) Generation
Eosin and its derivatives can generate reactive oxygen species (ROS) upon excitation with light. This characteristic makes this compound a potential candidate for photodynamic therapy (PDT), where ROS can induce cell death in targeted cells. The triplet excited state of this compound plays a critical role in its ability to act as both an oxidant and reductant in redox reactions .
Table 1: Summary of Biological Activities
Applications in Research
- Cellular Imaging : this compound is widely used for imaging cellular processes due to its fluorescent properties. It allows for the visualization of esterase activity within live cells, providing insights into metabolic states and enzyme functions.
- Photodynamic Therapy : The ability of this compound to generate ROS upon light exposure has led to its exploration as a photosensitizer in PDT. Studies have demonstrated that eosin derivatives can effectively induce cell death in various cancer cell lines when activated by specific wavelengths of light .
- Biochemical Assays : this compound serves as a vital component in assays aimed at measuring enzymatic activities related to metabolism and disease states. Its sensitivity and specificity make it an excellent tool for detecting changes in enzyme activities under different physiological conditions.
Q & A
Q. How can researchers design robust dose-response experiments using this compound while minimizing cytotoxicity?
Q. What ethical guidelines apply to studies using this compound in human-derived samples or animal models?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
